3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Enzyme Kinetics LPS Biosynthesis Antibacterial Target Validation

This chemically defined, high-purity (≥97%) ammonium salt is the preferred substrate for in vitro enzymatic studies of KDO pathway enzymes (KdsA, KdsB) and the definitive analytical reference standard for quantifying LPS-derived KDO in complex biological matrices. Its free KDO moiety ensures accurate enzyme kinetics; structural analogs fail. The defined ammonium counterion guarantees high solubility and stability for reproducible HPLC-based endotoxin quantification, superior to LAL. Ideal for biopharma QC, vaccine development, and Gram-negative microbiota enumeration.

Molecular Formula C8H17NO8
Molecular Weight 255.22 g/mol
CAS No. 103404-70-2
Cat. No. B013544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-manno-2-octulosonic acid ammonium salt
CAS103404-70-2
Synonyms2-Keto-3-deoxyoctonate Ammonium Salt;  3-Deoxyoctulosonic Acid Ammonim Salt;  KDO Ammonium Salt;  3-Deoxyoctulosonic Acid;  3-Deoxy-2-octulosonic Acid Monoammonium Salt;  3-Deoxyoctulosonic Acid KDO; 
Molecular FormulaC8H17NO8
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1(C(=O)[O-])O)C(CO)O)O)O.[NH4+]
InChIInChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3
InChIKeyUDJBBKGYARWWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-D-manno-2-octulosonic acid ammonium salt (CAS 103404-70-2) – A Biologically Validated KDO Ammonium Salt for Lipopolysaccharide and Bacterial Enzyme Research


3-Deoxy-D-manno-2-octulosonic acid ammonium salt (commonly referred to as KDO ammonium salt, CAS 103404-70-2) is the ammonium salt form of the essential eight-carbon sugar acid 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) [1]. KDO is a structurally unique, highly conserved component of the inner core of lipopolysaccharides (LPS) in virtually all Gram-negative bacteria, where it serves as the crucial linker between lipid A and the core oligosaccharide, and is also found in some bacterial capsular polysaccharides (K-antigens) [2]. As a chemically defined, high-purity ammonium salt, this compound is the preferred substrate for in vitro enzymatic studies and a definitive analytical reference standard for quantifying LPS-derived KDO in complex biological matrices [3]. Its biological role is irreplaceable by other monosaccharides due to the high substrate specificity of the KDO biosynthetic and utilization enzymes (e.g., KDO-8-phosphate synthase, CMP-KDO synthetase) [4].

Why Other Sugar Acids or KDO Analogs Cannot Substitute for 3-Deoxy-D-manno-2-octulosonic acid ammonium salt in Critical Assays


The core scientific barrier to substitution is the absolute requirement for a free, unmodified KDO moiety for specific enzyme recognition and catalytic activity [1]. The KDO biosynthetic and utilization pathway (comprising enzymes such as KdsA, KdsB, and KdsC) exhibits a high degree of substrate specificity [2]. Even closely related structural analogs, such as 2-deoxy-KDO, act not as functional replacements but as competitive inhibitors, underscoring the precise molecular recognition demanded by these systems [3]. Furthermore, the ammonium salt form is specifically selected for its defined counterion, which ensures high water solubility and chemical stability, critical for reproducible in vitro biochemistry and analytical quantitation . Using an alternative sugar acid (e.g., sialic acid) or a non-specific chromogenic substrate will yield false-negative results in enzymatic assays or inaccurate quantification of LPS, as they cannot recapitulate the native KDO-dependent biochemistry [4].

Quantitative Differentiation of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt: Direct Evidence for Selection in Research and Analytical Workflows


Enzymatic Activity: KDO Ammonium Salt is the Native, High-Affinity Substrate for CMP-KDO Synthetase

As the native substrate for CMP-KDO synthetase (KdsB), 3-Deoxy-D-manno-2-octulosonic acid ammonium salt exhibits an apparent Michaelis constant (Km) of 0.29 mM (290 µM), a value that is approximately 4.8-fold lower (i.e., higher affinity) than the 1.38 mM Km reported for the same substrate in a more complex, coupled enzyme system [1][2]. This lower Km, determined under optimal pH 9.5 and 10 mM Mg2+, defines it as the kinetically preferred and biologically relevant substrate [1]. In contrast, the synthetic analog 2-deoxy-KDO acts not as a substrate but as a potent competitive inhibitor, demonstrating the critical structural requirements for catalytic turnover [3].

Enzyme Kinetics LPS Biosynthesis Antibacterial Target Validation

Analytical Quantification: KDO Ammonium Salt as the Definitive Standard for Accurate LPS Measurement

In validated HPLC-based assays for quantifying lipopolysaccharide (LPS/endotoxin), the total LPS content is calculated directly from the measured concentration of KDO, using an external standard curve generated with 3-Deoxy-D-manno-2-octulosonic acid ammonium salt [1]. This approach provides a more specific and structurally relevant quantification compared to the widely used Limulus Amebocyte Lysate (LAL) assay, which can be confounded by non-LPS glucans and other interfering substances [2]. The HPLC method's reliability is contingent on the use of a pure, chemically defined KDO standard, as the assay's accuracy hinges on the precise quantitation of this unique sugar acid marker [1].

Analytical Chemistry Endotoxin Quantification LPS Structure

Structural Confirmation: A High-Purity Standard for Definitive Chemical Characterization

The commercial availability of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt with a specified purity of ≥97% [1] enables its direct use as an authentic standard for the unambiguous identification and structural confirmation of KDO in complex biological samples, such as bacterial LPS extracts [2]. This contrasts with the laborious, multi-step synthesis of the free acid, which historically involved sodium cyanide addition to 2-deoxy-D-manno-heptose followed by oxidation, a process with inherent yield limitations and potential for side-product formation [2]. The ammonium salt form provides a stable, pre-characterized reference material that facilitates reproducible gas chromatographic (GC) and NMR analyses [2].

Analytical Reference Material NMR Spectroscopy Structural Biology

Biological Specificity: KDO Ammonium Salt Enables Discriminatory Detection of Gram-Negative Bacteria

The presence of KDO is a near-universal and exclusive chemotaxonomic marker for Gram-negative bacteria, as it is an essential component of their lipopolysaccharide and has never been detected in Gram-positive bacteria or higher eukaryotes [1]. Assays that specifically target KDO, using the ammonium salt as a positive control and standard, can therefore discriminate between Gram-negative and Gram-positive organisms with high fidelity [2]. This is a fundamental advantage over broader, less specific markers such as total carbohydrate or protein assays. In a research context, the use of a KDO-specific assay can rapidly confirm the presence and quantify the biomass of Gram-negative pathogens in complex environmental or clinical samples, a differentiation that is impossible with generic microbial detection methods [3].

Microbiology Pathogen Detection Diagnostics

High-Impact Research and Analytical Workflows for 3-Deoxy-D-manno-2-octulosonic acid ammonium salt


In Vitro Enzymatic Characterization and Inhibitor Screening for Novel Antibiotic Discovery

This compound is the essential substrate for establishing robust in vitro assays of KDO pathway enzymes, such as CMP-KDO synthetase (KdsB) and KDO-8-phosphate synthase (KdsA) [1]. Its well-defined kinetic parameters (e.g., Km = 0.29 mM for KdsB) allow for the precise determination of inhibitory constants (Ki) and IC50 values for potential antibacterial compounds [1][2]. Using the native substrate is paramount; assays employing alternative substrates or chromogenic analogs will fail to accurately predict in vivo efficacy due to the high substrate specificity of these enzymes [3].

Specific and Quantitative Endotoxin (LPS) Analysis in Biopharmaceutical Manufacturing

For Quality Control (QC) and process development in the production of biopharmaceuticals (e.g., recombinant proteins, vaccines), this compound serves as the definitive external standard for HPLC-based quantification of lipopolysaccharide [1]. This method provides a superior, structurally specific alternative to the compendial LAL assay, which is subject to interference and false positives [1][2]. Accurate LPS quantification is critical for meeting stringent regulatory requirements for endotoxin levels in injectable drugs and medical devices [2].

Chemotaxonomic Profiling and Detection of Gram-Negative Pathogens

As a unique and invariant marker of Gram-negative bacteria [1], KDO quantification (using the ammonium salt as a standard) enables the selective detection and enumeration of these organisms in complex polymicrobial samples, such as environmental isolates, gut microbiota, or clinical specimens [2]. This approach offers a level of specificity that is unattainable with total carbohydrate or protein assays, which are confounded by the presence of other microbes or host material. This is essential for researchers studying the specific contribution of Gram-negative populations to community dynamics or infectious disease processes [3].

Structural Confirmation of LPS and Related Glycoconjugates via NMR and GC-MS

The high purity (≥97%) and defined counterion of the ammonium salt form make it an ideal reference compound for advanced structural analysis [1][2]. It can be used as an authentic standard for gas chromatography-mass spectrometry (GC-MS) after trimethylsilylation [3] or for carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy to confirm the anomeric and ring forms of KDO in solution [4]. This is crucial for laboratories engaged in the detailed chemical characterization of bacterial polysaccharides, glycolipids, or synthetic KDO analogs.

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